CYP4Z1 Inhibitory Activity vs. Common Analogs
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate demonstrates measurable inhibition of Cytochrome P450 4Z1 (CYP4Z1), a target overexpressed in breast cancer. In a human HepG2 cell membrane assay using luciferin-benzyl ether as a substrate, the compound exhibited a Ki of 2.2 µM (2.20E+3 nM) [1]. In contrast, common synthetic precursors like tert-butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3) and 1-benzyl-4-piperidone (CAS 3612-20-2) lack publicly reported data for CYP4Z1 inhibition, underscoring the functional uniqueness of the 3-benzyl substitution pattern.
| Evidence Dimension | CYP4Z1 Inhibition |
|---|---|
| Target Compound Data | Ki = 2.2 µM (2.20E+3 nM) |
| Comparator Or Baseline | tert-Butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3); 1-Benzyl-4-piperidone (CAS 3612-20-2) |
| Quantified Difference | Comparators: No published CYP4Z1 inhibition data available. |
| Conditions | Human HepG2 cell membranes transduced with lentiviral vector; substrate: luciferin-benzyl ether [1] |
Why This Matters
This data provides a specific, quantifiable reason to select this compound over its simpler analogs when CYP4Z1 modulation is a research objective.
- [1] BindingDB. (2021). BindingDB Entry BDBM50527963 / CHEMBL4557940. Affinity Data Ki: 2.20E+3 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50527963&tag=rep&fil=ki&submit=summary. View Source
